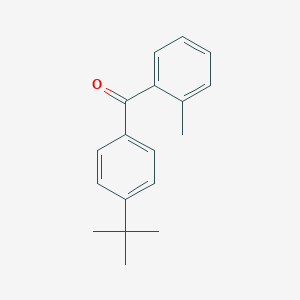

4-Tert-butyl-2'-methylbenzophenone

Beschreibung

Contextualization within Substituted Benzophenone (B1666685) Chemistry

Substituted benzophenones are a class of aromatic ketones that feature a benzophenone core with various functional groups attached to one or both of its phenyl rings. These substitutions can significantly influence the molecule's electronic properties, steric hindrance, and photochemical behavior. The parent compound, benzophenone, is a well-studied photosensitizer, known for its ability to absorb light and transfer the energy to other molecules.

The introduction of substituents like a tert-butyl group and a methyl group, as in 4-Tert-butyl-2'-methylbenzophenone, modifies these properties in predictable yet subtly complex ways. The tert-butyl group, being bulky and electron-donating, can affect the molecule's conformation and the energy levels of its excited states. The methyl group on the second phenyl ring further contributes to these electronic and steric effects. The study of such substituted benzophenones allows for a systematic investigation into how structural modifications fine-tune the photochemical and photophysical properties of the core benzophenone scaffold. acs.orgbgsu.edu

Significance of Aromatic Ketones in Photochemistry and Organic Synthesis

Aromatic ketones, including benzophenone and its derivatives, are of paramount importance in both photochemistry and organic synthesis. azom.comsciencedaily.com In photochemistry, their ability to undergo efficient intersystem crossing from an excited singlet state to a triplet state upon UV irradiation makes them excellent triplet photosensitizers. bgsu.edu This triplet state is often the key reactive intermediate in a variety of photochemical reactions, such as hydrogen abstraction and energy transfer processes. The photoreduction of benzophenone to benzopinacol (B1666686) is a classic example of such a reaction. researchgate.net

In the broader context of organic synthesis, aromatic ketones are versatile intermediates. They can be transformed into a wide array of other functional groups, making them valuable building blocks for more complex molecules. Recent advancements have even expanded their utility in cross-coupling reactions, a cornerstone of modern synthetic chemistry, by developing methods to cleave their strong carbon-carbon bonds. azom.comsciencedaily.com

Rationale for Investigating this compound as a Model Compound

The specific arrangement of the tert-butyl and methyl groups in this compound makes it an intriguing model compound for several lines of scientific inquiry. The substitution pattern allows researchers to probe the intricate interplay of steric and electronic effects on photochemical reaction pathways. For instance, the presence of the ortho-methyl group can influence the rotational dynamics of the phenyl rings and the accessibility of the carbonyl group, which is crucial for hydrogen abstraction reactions.

By comparing the photochemical behavior of this compound with that of the parent benzophenone and other derivatives, scientists can gain a deeper understanding of the fundamental principles governing these reactions. This knowledge is not just of academic interest; it can inform the design of new photoinitiators for polymerization processes, novel probes for biological systems, and improved catalysts for organic synthesis.

Overview of Research Paradigms and Methodological Approaches

The investigation of this compound and related aromatic ketones employs a diverse toolkit of experimental and computational methods.

Experimental Techniques:

Synthesis: The preparation of this compound and its analogues is a fundamental first step. This often involves classical organic reactions such as Friedel-Crafts acylation. google.comgychbjb.com

Spectroscopy: Techniques like UV-Vis absorption and fluorescence spectroscopy are used to characterize the electronic transitions of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for structural elucidation. researchgate.netnist.gov

Transient Absorption Spectroscopy: This powerful technique allows for the direct observation of short-lived excited states, such as the singlet and triplet states, providing crucial information about their lifetimes and reaction kinetics. bgsu.edu

Photochemical Reaction Analysis: This involves irradiating the compound with light of a specific wavelength and analyzing the products formed using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Computational Methods:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate the electronic structure, excited state energies, and potential energy surfaces of the molecule. nih.gov These calculations provide theoretical insights that complement experimental findings and help in the interpretation of spectroscopic data and reaction mechanisms.

Through the combined application of these research paradigms, a comprehensive picture of the chemical behavior of this compound can be constructed, contributing to the broader understanding of aromatic ketone chemistry.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJQUSDNXCHZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479500 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14252-16-5 | |

| Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Tert Butyl 2 Methylbenzophenone

Strategic Design of Precursors and Starting Materials

The efficient synthesis of 4-tert-butyl-2'-methylbenzophenone is fundamentally dependent on the logical selection of its precursors. The structure of the target molecule, featuring a carbonyl bridge between a 4-tert-butylphenyl group and a 2-methylphenyl (o-tolyl) group, dictates two primary retrosynthetic disconnections.

The most common approach involves forming the carbon-carbon bond between the carbonyl carbon and one of the aromatic rings. This leads to two potential sets of starting materials:

** disconnection:** This strategy utilizes a derivative of 4-tert-butylbenzene as the nucleophile and an activated derivative of 2-methylbenzoic acid as the electrophile.

Aryl Nucleophile: tert-Butylbenzene (B1681246) is the logical starting point. The bulky tert-butyl group is a moderate activating group and a strong para-director in electrophilic aromatic substitution, which is crucial for achieving the desired substitution pattern. cerritos.edu

Acylating Agent: 2-Methylbenzoyl chloride (o-toluoyl chloride) is the corresponding electrophilic partner. It is prepared from 2-methylbenzoic acid.

** disconnection:** This less common approach would involve using toluene (B28343) (or a derivative) as the nucleophile and a 4-tert-butylbenzoyl derivative as the electrophile. However, the methyl group of toluene directs to both ortho and para positions, which would lead to a mixture of isomers (2'-methyl and 4'-methyl products), complicating purification. Therefore, the first disconnection is strategically superior for Friedel-Crafts type reactions.

For organometallic cross-coupling reactions, the precursors are designed to feature complementary reactive functionalities on the two aromatic rings.

For Grignard Pathways: One precursor is an organomagnesium halide (Grignard reagent) and the other is an acyl halide or ester. A viable route involves the reaction of 4-tert-butylphenylmagnesium bromide with 2-methylbenzoyl chloride . sigmaaldrich.comyoutube.com The Grignard reagent is commercially available or can be prepared from 4-bromo-tert-butylbenzene. sigmaaldrich.com

For Palladium-Catalyzed Pathways (e.g., Suzuki-Miyaura): This reaction typically couples an organoboron compound with an organohalide. libretexts.orgmdpi.com The most direct precursor set would be 4-tert-butylphenylboronic acid and 2-methylbenzoyl chloride . mdpi.com This combination allows for a palladium-catalyzed coupling to form the ketone directly.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct method for preparing this compound. libretexts.orgsapub.org The reaction involves the electrophilic substitution of a hydrogen atom on the tert-butylbenzene ring with an acyl group derived from 2-methylbenzoyl chloride.

The general reaction is as follows: tert-Butylbenzene + 2-Methylbenzoyl chloride --(Lewis Acid)--> this compound + HCl

Optimization of Reaction Conditions and Catalysis

The success of the Friedel-Crafts acylation hinges on the choice of catalyst and reaction conditions. A strong Lewis acid is required to activate the acyl chloride, generating a highly electrophilic acylium ion. libretexts.org

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and robust catalyst for this transformation. cerritos.edugoogle.com Typically, slightly more than one equivalent of AlCl₃ is necessary because it complexes with both the acyl chloride and the resulting ketone product. Other Lewis acids like ferric chloride (FeCl₃) can also be used. cerritos.edu In some cases, strong Brønsted acids like trifluoromethanesulfonic acid have been shown to catalyze acylations, potentially reducing the required catalyst loading.

Solvent: The choice of solvent is critical. Non-polar, inert solvents such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene (B124822) are often employed. Dichloromethane is a common choice due to its good solvating properties and relative inertness under reaction conditions. google.com

Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion. google.comchemguide.co.uk A patent for a similar synthesis of a substituted benzophenone (B1666685) reports a reaction temperature of 25-30°C. google.com

Regioselectivity and Yield Enhancement Strategies

A key advantage of using tert-butylbenzene as the substrate is the high degree of regioselectivity.

Regioselectivity: The tert-butyl group is a bulky alkyl group that acts as an ortho-para director. Due to significant steric hindrance at the ortho positions, electrophilic attack occurs almost exclusively at the para position. chemguide.co.uk This ensures that the primary product is the desired 4-substituted isomer, minimizing the formation of the 2-substituted byproduct and simplifying purification. The acylation of toluene, in contrast, gives a mixture of isomers, although the para product often predominates due to steric factors. chemguide.co.uk

Yield Enhancement: To maximize the yield, it is crucial to use anhydrous conditions, as the Lewis acid catalysts are highly sensitive to moisture. cerritos.edu Using a slight excess of the more volatile or less expensive reactant (often the aromatic hydrocarbon) can also drive the reaction to completion. In a documented synthesis of 3,4-dimethoxy-4'-methylbenzophenone via a similar Friedel-Crafts acylation, a yield of 50-64% was achieved after purification. google.com

Table 1: Representative Conditions for Friedel-Crafts Acylation of Substituted Benzenes

| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Toluene | Benzoyl chloride | AlCl₃ | - | 110 | 4-Methylbenzophenone (B132839) | 85 (o:p 1:2) | |

| Veratrol | p-Methylbenzoyl chloride | AlCl₃ (1.04) | Methylene chloride | 25-30 | 3,4-Dimethoxy-4'-methylbenzophenone | 50-64 | google.com |

| tert-Butylbenzene | tert-Butyl chloride | AlCl₃ | - | Room Temp | p-Di-tert-butylbenzene | - | cerritos.edu |

Organometallic Coupling Reactions

Modern organometallic chemistry offers powerful alternatives to the classical Friedel-Crafts reaction, often providing milder conditions and broader functional group tolerance.

Grignard Reaction Pathways

A plausible synthetic route involves the reaction of a Grignard reagent with an acyl chloride. youtube.comlibretexts.org For the target molecule, this would entail the nucleophilic attack of 4-tert-butylphenylmagnesium bromide on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.

The reaction proceeds in two main steps:

Grignard Reagent Formation: 4-Bromo-tert-butylbenzene reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 4-tert-butylphenylmagnesium bromide. sigmaaldrich.comlibretexts.org

Coupling: The prepared Grignard reagent is then added to a solution of 2-methylbenzoyl chloride. The reaction must be carefully controlled, as Grignard reagents can react twice with acyl chlorides to form tertiary alcohols. Keeping the temperature low and using the correct stoichiometry is essential to isolate the ketone product. A subsequent aqueous workup quenches the reaction. youtube.comyoutube.com

While this is a theoretically sound pathway, a major side reaction is the formation of a tertiary alcohol if the Grignard reagent adds to the ketone product. Careful control of the addition and temperature is necessary to favor ketone formation.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and can be adapted for ketone synthesis. libretexts.orgmdpi.com The reaction typically couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

A direct approach to this compound involves the palladium-catalyzed reaction of 4-tert-butylphenylboronic acid with 2-methylbenzoyl chloride. mdpi.com

Catalyst System: The catalytic system is central to the reaction's success. It usually consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), and often a phosphine (B1218219) ligand. mdpi.comnih.gov

Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate, is required for the transmetalation step of the catalytic cycle. mdpi.com The reaction is typically carried out in an organic solvent like toluene or 1,4-dioxane. mdpi.comnih.gov

Studies on the synthesis of analogous benzophenones have explored various reaction conditions to optimize yield and selectivity. For instance, the coupling of 4-bromobenzoyl chloride and phenylboronic acid has been studied to maximize the formation of the desired ketone while minimizing side reactions. mdpi.com A related carbonylative Suzuki-Miyaura reaction, which uses carbon monoxide to form the carbonyl group in situ, further highlights the utility of palladium catalysis in preparing diaryl ketones under mild conditions.

Table 2: Representative Conditions for Palladium-Catalyzed Ketone Synthesis (Suzuki-Miyaura Type)

| Aryl Halide/Acyl Chloride | Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | 4-Bromobenzophenone | 47 | mdpi.com |

| 2,5-Dibromothiophene | 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ (1.5) | KOH | 1,4-Dioxane/H₂O | 80 | 2,5-Diisopropenylthiophene | ~90 | nih.gov |

Oxidation of Diarylmethanol Intermediates

A versatile and high-yielding approach to unsymmetrically substituted benzophenones involves a two-step process: the synthesis of a diarylmethanol intermediate followed by its oxidation. This method is particularly advantageous for controlling the substitution pattern on both aromatic rings, thereby avoiding isomeric mixtures that can arise from direct Friedel-Crafts acylation.

The synthesis of the requisite diarylmethanol, (4-tert-butylphenyl)(2-methylphenyl)methanol, can be efficiently achieved via a Grignard reaction. This involves the reaction of a Grignard reagent derived from either 4-tert-butylbromobenzene with 2-methylbenzaldehyde, or from 2-methylbromobenzene with 4-tert-butylbenzaldehyde. The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds.

Once the diarylmethanol intermediate is obtained, it can be oxidized to the corresponding benzophenone. Several mild and efficient oxidizing agents are available for this transformation, ensuring high conversion rates without over-oxidation or degradation of the product. Two of the most common and effective methods are Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild and selective oxidizing agent that is particularly effective for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, at room temperature. The use of PCC minimizes the risk of over-oxidation to carboxylic acids, which can be a concern with stronger oxidizing agents. The reaction with the diarylmethanol intermediate is expected to proceed with high efficiency.

Swern Oxidation: The Swern oxidation is another mild and highly efficient method for oxidizing alcohols to aldehydes or ketones. This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine. A key advantage of the Swern oxidation is that it is performed at low temperatures (typically -78 °C), which makes it suitable for substrates with sensitive functional groups. The byproducts of the reaction are volatile and easily removed, simplifying product purification. Given its mild nature and tolerance of a wide range of functional groups, the Swern oxidation is an excellent candidate for the high-yield conversion of (4-tert-butylphenyl)(2-methylphenyl)methanol to this compound.

| Oxidation Method | Typical Reagents | Reaction Conditions | Expected Yield |

| PCC Oxidation | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) | Room temperature | High |

| Swern Oxidation | Dimethyl Sulfoxide (DMSO), Oxalyl Chloride, Triethylamine | -78 °C to room temperature | High |

Nucleophilic Substitution and Condensation Reactions

Alternative synthetic strategies for this compound also include nucleophilic substitution and condensation reactions, which can offer different pathways to construct the diaryl ketone framework.

Nucleophilic Acyl Substitution: In principle, this compound could be synthesized via a nucleophilic acyl substitution reaction. This would involve the reaction of an organometallic reagent derived from 4-tert-butylbenzene, such as 4-tert-butylphenyllithium or a 4-tert-butylphenyl Grignard reagent, with a 2-methylbenzoyl derivative, such as 2-methylbenzoyl chloride. However, the steric hindrance presented by the ortho-methyl group on the benzoyl chloride and the bulky tert-butyl group on the nucleophilic ring can pose a significant challenge to this approach, potentially leading to low yields. Careful selection of reaction conditions and potentially the use of a catalyst would be necessary to facilitate this transformation effectively.

Condensation Reactions: Condensation reactions represent another potential, though less direct, route. For instance, a multi-step synthesis could be envisioned involving the condensation of a suitable 4-tert-butylphenyl derivative with a 2-methylphenyl precursor. However, the direct condensation to form the benzophenone core in a single step is not a standard or straightforward method for this class of compounds, especially for sterically hindered targets. Such routes are generally more complex and less efficient than the Grignard/oxidation or Friedel-Crafts pathways.

Scalability and Efficiency Considerations in Synthetic Protocols

The choice of a synthetic route for the industrial-scale production of this compound is heavily influenced by factors such as cost, safety, efficiency, and environmental impact. Both the traditional Friedel-Crafts acylation and the alternative Grignard/oxidation route present distinct advantages and challenges in a manufacturing setting.

Friedel-Crafts Acylation:

Scalability: Friedel-Crafts reactions are widely used in industry and the necessary equipment is often readily available. However, scaling up these reactions can present challenges. The use of stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, generates significant amounts of acidic waste, which requires neutralization and disposal, adding to the process cost and environmental burden.

Grignard Reaction and Subsequent Oxidation:

Scalability: Grignard reactions are also scalable, but require strict anhydrous conditions and careful control of temperature, especially during the initial stages. The use of flammable ethereal solvents like diethyl ether or tetrahydrofuran (B95107) necessitates specialized safety precautions in an industrial setting. However, recent advances in flow chemistry are enabling the safer and more efficient large-scale production of Grignard reagents.

| Synthetic Route | Advantages in Scalability & Efficiency | Disadvantages in Scalability & Efficiency |

| Friedel-Crafts Acylation | Well-established industrial process. Can be a one-step synthesis. | Requires stoichiometric amounts of catalyst, leading to significant waste. Potential for side reactions and isomer formation. |

| Grignard and Oxidation | High yields and regioselectivity. Milder reaction conditions for the oxidation step. | Requires strict anhydrous conditions. Use of flammable solvents. A two-step process. |

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 2 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis and Proton Assignment

No publicly available ¹H NMR data for 4-tert-butyl-2'-methylbenzophenone was found.

¹³C NMR Spectral Analysis and Carbon Assignment

No publicly available ¹³C NMR data for this compound was found.

Two-Dimensional NMR Techniques for Connectivity Elucidation

No publicly available 2D NMR data for this compound was found.

Infrared (IR) Spectroscopy for Functional Group Identification

No publicly available IR spectrum for this compound was found.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

No publicly available EI-MS data for this compound was found.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This accuracy allows for the confident determination of the elemental formula of a molecule. In the analysis of this compound, HRMS would be employed to confirm its elemental composition, C18H20O.

The technique ionizes the sample and separates the resulting ions based on their mass-to-charge ratio (m/z). By measuring the m/z value to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, the expected monoisotopic mass would be calculated and compared to the experimentally measured value. A close correlation between the theoretical and observed mass would provide unambiguous confirmation of the compound's elemental formula.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C18H20O |

| Calculated m/z | Data not available |

| Measured m/z | Data not available |

| Mass Difference (ppm) | Data not available |

| Ionization Mode | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

X-ray Crystallography for Solid-State Structural Determination

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. From this data, a detailed model of the molecular structure can be generated. This would reveal the dihedral angle between the two aromatic rings, the planarity of the benzophenone (B1666685) core, and the specific orientation of the tert-butyl and methyl substituents.

A thorough search of scientific databases reveals that the crystal structure of this compound has not been reported in the publicly available literature. Therefore, no experimental crystallographic data can be presented. The following tables are illustrative of the kind of information that would be obtained from a successful X-ray crystallographic study.

Table 2: Illustrative Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C18H20O |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

Table 3: Illustrative Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| C=O | Data not available | C-C(O)-C | Data not available |

| C-C(tert-butyl) | Data not available | C-C-C(aromatic) | Data not available |

Photophysical Properties and Electronic Structure of 4 Tert Butyl 2 Methylbenzophenone

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 4-Tert-butyl-2'-methylbenzophenone is characterized by electronic transitions originating from the carbonyl chromophore and the aromatic rings. The presence of substituents on the phenyl rings is known to cause shifts in the absorption maxima.

The electronic spectrum of benzophenones typically displays two main absorption bands in the near-UV region. researchgate.net These are assigned to the n→π* and π→π* electronic transitions.

n→π Transition: This is a formally forbidden transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital of the carbonyl group. researchgate.net This transition is typically observed as a weak absorption band at longer wavelengths (lower energy). For benzophenone (B1666685) itself, this band is located around 330-350 nm. The introduction of alkyl substituents like tert-butyl and methyl groups is expected to have a minor effect on the position of this band.

π→π Transition: This is an allowed transition involving the promotion of an electron from a bonding π orbital to an anti-bonding π orbital. researchgate.net This transition is much more intense than the n→π* transition and appears at shorter wavelengths (higher energy), typically below 300 nm for benzophenone. researchgate.net The π→π* transition is often associated with the aromatic system and the carbonyl group.

The presence of the 2'-methyl group can induce steric hindrance, causing a twist in the phenyl ring relative to the carbonyl group. This can affect the extent of conjugation and, consequently, the energy and intensity of the π→π* transition.

Table 1: Representative UV-Vis Absorption Data for Substituted Benzophenones

| Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| n→π* | 330 - 360 | 100 - 500 |

| π→π* | 250 - 280 | 10,000 - 20,000 |

Note: The values presented are typical for benzophenone derivatives and may vary for this compound.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands with a change in solvent polarity. The study of solvatochromic shifts provides insights into the nature of solvent-solute interactions in the ground and excited states. nih.gov

For benzophenone derivatives, both the n→π* and π→π* transitions exhibit solvatochromism:

n→π Transition*: This transition typically undergoes a hypsochromic (blue) shift as the solvent polarity increases. This is because the non-bonding electrons of the carbonyl oxygen can be stabilized by polar solvents, particularly those capable of hydrogen bonding, which lowers the energy of the ground state more than the excited state. scirp.org

π→π Transition: This transition usually shows a bathochromic (red) shift with increasing solvent polarity. This is attributed to the stabilization of the more polar π excited state by polar solvents.

Studies on benzophenone derivatives have shown that spectral trends are not solely dependent on solvent polarity but also on specific solvent-solute interactions, such as hydrogen bonding. nih.govacs.org The tert-butyl and methyl groups in this compound can influence its solvation shell and thus its solvatochromic behavior. nih.gov

Excited Singlet State Characterization (S1, S2)

Upon absorption of UV radiation, this compound is promoted from its ground state (S₀) to an excited singlet state. The lowest excited singlet state (S₁) of benzophenones is typically of n,π* character, resulting from the n→π* transition. The second excited singlet state (S₂), which is of π,π* character, lies at a higher energy. tandfonline.com

The energy gap between the S₁ (n,π) and S₂ (π,π) states is relatively small in benzophenones and can be influenced by substitution and solvent polarity. The photophysical behavior of the molecule is largely dictated by the nature and relative energies of these lowest excited singlet states. researchgate.net

Triplet State Characterization (T1)

A hallmark of benzophenone photophysics is the highly efficient population of the triplet state.

While fluorescence (emission from S₁) from benzophenones is generally weak due to rapid intersystem crossing, phosphorescence (emission from the lowest triplet state, T₁) is readily observed, especially at low temperatures in rigid matrices. acs.org

The phosphorescence spectrum provides information about the energy of the lowest triplet state (T₁). For benzophenone, the T₁ state is of n,π* character in non-polar solvents. The phosphorescence spectrum typically exhibits a vibronic structure corresponding to the carbonyl stretching frequency in the ground state. The energy of the T₁ state for benzophenone is approximately 288 kJ/mol in non-polar solvents. researchgate.net In polar solvents, the character of the triplet state can be inverted to π,π*, leading to a decrease in the triplet state energy. researchgate.net

Table 2: Representative Phosphorescence Data for Substituted Benzophenones

| Property | Typical Value |

|---|---|

| Phosphorescence Maximum (λmax,phos) | 450 - 500 nm |

| Triplet Energy (ET) | ~270 - 290 kJ/mol |

| Phosphorescence Lifetime (τp) | milliseconds to seconds (at 77 K) |

Note: The values presented are typical for benzophenone derivatives and may vary for this compound.

Intersystem crossing (ISC) is the non-radiative transition from an excited singlet state to a triplet state (S₁ → T₁). For benzophenones, this process is exceptionally efficient, with a quantum yield of ISC approaching unity (~1). nih.gov

This high efficiency is attributed to a number of factors:

Small S₁-T₁ Energy Gap : The energy difference between the lowest excited singlet (S₁) and triplet (T₁) states is small, which favors the ISC process.

Spin-Orbit Coupling : Efficient spin-orbit coupling, facilitated by the presence of the carbonyl group, promotes the spin-forbidden S₁ → T₁ transition. The transition between states of different orbital types (n,π* and π,π*) is particularly favored. nih.gov

The introduction of substituents can influence the rate and efficiency of intersystem crossing by altering the energies of the singlet and triplet states and potentially the spin-orbit coupling. nih.gov The high ISC efficiency is a key property that makes benzophenone derivatives effective as triplet photosensitizers in various chemical reactions.

Quantum Yield Measurements

Benzophenone is well-known for its high efficiency of intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁), with a phosphorescence quantum yield (Φp) approaching 0.90 in rigid glasses at 77 K. rsc.org This near-unity efficiency is a hallmark of its photophysical behavior. The introduction of substituents on the phenyl rings can modulate this efficiency.

For related compounds, such as those used in applications like thermally activated delayed fluorescence (TADF), the quantum yields are highly dependent on the molecular structure. While not a direct analogue, studies on other substituted benzophenones show that structural modifications significantly impact emission efficiencies. For instance, in some complex benzophenone derivatives, phosphorescence quantum yields can range from low to quite high, demonstrating the sensitivity of this parameter to substitution patterns.

To illustrate the effects of the individual substituents, we can consider the properties of singly substituted benzophenones. The data for these related compounds can provide insight into the expected properties of this compound.

Interactive Data Table: Photophysical Data of Benzophenone and Related Derivatives

| Compound | Property | Value | Conditions |

| Benzophenone | Phosphorescence Quantum Yield (Φp) | ~0.90 | 77 K in rigid glass |

| Benzophenone | Triplet Lifetime (τT) | ~5 ms | 77 K in rigid glass |

| 2-Methylbenzophenone | Physical State | Clear, slightly yellow liquid | Ambient |

| 4-tert-Butylbenzophenone | Molecular Formula | C₁₇H₁₈O | - |

Note: Specific quantum yield data for 2-Methylbenzophenone and 4-tert-Butylbenzophenone are not readily found in public literature, highlighting the specific nature of such measurements.

Influence of Tert-butyl and Methyl Substituents on Photophysical Parameters

The photophysical parameters of this compound are significantly dictated by the electronic and steric effects of its substituents.

The tert-butyl group at the 4-position is primarily an electron-donating group through induction and hyperconjugation. This generally leads to a slight red-shift in the absorption spectra. In other molecular systems, para-tert-butyl substitution has been shown to increase solubility and prevent aggregation, which can in turn enhance photoluminescence quantum yields in the condensed phase by reducing non-radiative decay pathways. rsc.org

The ortho-methyl group on the second phenyl ring introduces significant steric hindrance. This steric clash forces the phenyl ring to twist out of the plane of the carbonyl group. This twisting has several consequences:

Disruption of π-conjugation: The non-planar geometry reduces the electronic conjugation across the molecule, which can lead to a blue-shift in the absorption spectrum compared to a planar analogue.

Influence on Intersystem Crossing (ISC): The rate of ISC in benzophenones is highly sensitive to the energy gap and coupling between the S₁(n,π) and triplet states (primarily T₂(π,π)). nih.gov Steric hindrance can alter the energies of these states, thereby affecting the ISC rate. While the high ISC efficiency is a robust feature of the benzophenone core, significant twisting can introduce new deactivation channels or alter the balance between radiative and non-radiative pathways.

Excited-State Geometry: The steric hindrance inhibits geometric relaxation in the excited state. rsc.org This can lead to a less planar excited state compared to unsubstituted benzophenone, influencing the intramolecular charge transfer (ICT) character.

The combination of an electron-donating group and a sterically hindering group suggests a complex interplay. The tert-butyl group may enhance the intrinsic brightness, while the ortho-methyl group modulates the excited-state geometry and energy levels, which could either enhance or quench phosphorescence depending on the precise balance of these effects.

Energy Transfer and Relaxation Pathways

The relaxation pathways for photo-excited benzophenone are well-established and serve as a model for its derivatives. Upon absorption of UV light, the molecule is promoted to an excited singlet state, typically the S₂(π,π) state, which then rapidly undergoes internal conversion to the lower-energy S₁(n,π) state.

The key step in the photophysics of benzophenone is the highly efficient intersystem crossing (ISC) from the S₁(n,π) state to the triplet manifold. According to El-Sayed's rules, the direct S₁(n,π) to T₁(n,π) transition is forbidden. Instead, the preferred pathway is an allowed transition to a higher-lying triplet state of (π,π) character, T₂(π,π), which is energetically close to the S₁(n,π) state. rsc.orgnih.gov Following this, rapid internal conversion occurs from T₂ to the lowest triplet state, T₁(n,π*).

Relaxation Pathway of Benzophenone:

S₀ + hν → S₂(π,π) → S₁(n,π) → T₂(π,π) → T₁(n,π)

From the T₁ state, the molecule can relax to the ground state (S₀) via two main pathways:

Phosphorescence: Radiative decay from T₁ to S₀, which is a slow process due to its spin-forbidden nature, resulting in long lifetimes.

Non-radiative decay: Intersystem crossing from T₁ to S₀, dissipating energy as heat.

In this compound, this fundamental pathway is modulated by the substituents. The steric hindrance from the ortho-methyl group can influence the rate of internal conversion and intersystem crossing by altering the vibrational coupling between the electronic states. Furthermore, ortho-alkylated benzophenones are known to sometimes undergo alternative photochemical reactions, such as intramolecular hydrogen abstraction from the alkyl group, which can compete with phosphorescence as a deactivation pathway for the triplet state.

The presence of the tert-butyl group is less likely to introduce new relaxation pathways but will fine-tune the energies of the involved (n,π) and (π,π) states through its electronic effects, thereby influencing the rates of the various radiative and non-radiative processes.

Photochemical Reactivity and Mechanistic Studies of 4 Tert Butyl 2 Methylbenzophenone

Photoreduction Mechanisms

The photoreduction of benzophenones in the presence of a hydrogen-donating solvent is a classic photochemical reaction. The process is initiated by the absorption of UV light, which promotes the benzophenone (B1666685) molecule to an excited singlet state (S1). This is followed by a highly efficient intersystem crossing (ISC) to the triplet state (T1), which is the primary reactive state for most benzophenone chemistry.

Hydrogen Abstraction Processes

The key step in the photoreduction of benzophenone and its derivatives is the abstraction of a hydrogen atom from a suitable donor molecule by the excited triplet state of the ketone. cansa.org.za The carbonyl oxygen of the triplet-state benzophenone, in its (n, π*) configuration, exhibits radical-like character, making it highly reactive towards hydrogen atoms, particularly those on α-carbons of alcohols or amines. cansa.org.zagoogle.com

For 4-tert-butyl-2'-methylbenzophenone, the process can be generalized as follows:

Excitation: The molecule absorbs a photon (hν), promoting it to an excited state.

(C₆H₅CO(C₆H₄(C(CH₃)₃))) → (C₆H₅CO(C₆H₄(C(CH₃)₃)))*

Intersystem Crossing: It rapidly converts to the more stable triplet state.

Hydrogen Abstraction: The triplet-state molecule abstracts a hydrogen atom from a hydrogen donor (R-H), such as isopropyl alcohol, to form a ketyl radical. nih.gov

The presence of the electron-donating tert-butyl and methyl groups can influence the reactivity of the triplet state. Generally, electron-donating groups can decrease the electrophilicity of the carbonyl oxygen, which might slightly reduce the rate of hydrogen abstraction compared to unsubstituted benzophenone. alfa-chemistry.com However, the fundamental mechanism remains the same.

Formation and Characterization of Benzopinacol (B1666686) Derivatives

Following hydrogen abstraction, two ketyl radicals can dimerize to form a pinacol (B44631), specifically a benzopinacol derivative. This is the characteristic product of benzophenone photoreduction in the absence of other radical traps. nih.gov In the case of this compound, the dimerization of its corresponding ketyl radicals would result in the formation of 1,2-bis(4-tert-butylphenyl)-1,2-bis(2-methylphenyl)ethane-1,2-diol.

The characterization of this benzopinacol derivative would rely on standard analytical techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the structure by identifying the chemical shifts and couplings of the aromatic and aliphatic protons and carbons, and to confirm the disappearance of the carbonyl carbon signal and the appearance of a signal for the hydroxyl-bearing carbon.

Mass Spectrometry: To determine the molecular weight of the dimer, confirming the coupling of two monomer units.

Infrared (IR) Spectroscopy: To verify the presence of a broad O-H stretching band for the hydroxyl groups and the absence of the characteristic C=O stretching band of the parent ketone. nist.gov

Table 1: Expected Benzopinacol Derivative

| Parent Compound | Ketyl Radical Intermediate | Benzopinacol Derivative |

|---|

Photofragmentation Pathways and Radical Generation

Photofragmentation, or α-cleavage, is a characteristic reaction of Type I photoinitiators, where the absorbed light energy leads to the homolytic cleavage of a labile bond, typically adjacent to the carbonyl group, generating two radical fragments directly. nist.govgychbjb.com

However, simple benzophenones, including this compound, are not prone to significant photofragmentation under typical UV irradiation conditions used for photoreduction or polymerization. Their lowest excited triplet states are typically of the (n, π*) type, which favors hydrogen abstraction over bond cleavage. researchgate.net Therefore, radical generation occurs via the bimolecular hydrogen abstraction process (as described in 5.1.1) rather than unimolecular fragmentation.

Significant fragmentation of a benzophenone derivative would generally require either:

Higher energy radiation (e.g., deep UV).

The presence of specific structural features that weaken the α-carbon bond, which are not present in this compound.

Photoinitiation Capabilities in Polymerization

Based on its structure, this compound is classified as a Type II photoinitiator. These initiators require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, thiol, or alcohol, to generate the radicals that initiate polymerization. nist.govnist.gov

Type I (photofragmentation) and Type II (hydrogen abstraction) Mechanisms

Photoinitiators are broadly categorized into two types based on their mechanism of radical generation. gychbjb.com

Type I Photoinitiators: Undergo unimolecular cleavage upon irradiation to produce free radicals. These are often derivatives of acetophenone (B1666503) or phosphine (B1218219) oxides. osti.gov

Type II Photoinitiators: Undergo a bimolecular reaction. The excited state of the photoinitiator interacts with a co-initiator. In the case of benzophenones, this interaction is a hydrogen abstraction, which generates a ketyl radical (from the benzophenone) and an alkyl or amine-derived radical (from the co-initiator). Both radicals can potentially initiate polymerization, although the radical from the co-initiator is often the more efficient initiating species.

Table 2: Comparison of Photoinitiation Mechanisms

| Feature | Type I Photoinitiators | Type II Photoinitiators |

|---|---|---|

| Mechanism | Unimolecular α-cleavage (photofragmentation) | Bimolecular reaction (hydrogen abstraction or electron transfer) |

| Co-initiator | Not required | Required (e.g., amines, thiols) |

| Example Compounds | Benzoin ethers, Acylphosphine oxides | Benzophenone, Thioxanthones, Camphorquinone |

| Radical Generation | Direct fragmentation of the initiator molecule | Abstraction of H from a co-initiator by the excited initiator |

This compound functions as a Type II initiator, where its excited triplet state abstracts a hydrogen atom from the co-initiator to kickstart the polymerization process.

Efficiency in Photopolymerization of Acrylates and Methacrylates

Quantum Yield of Intersystem Crossing: Benzophenones typically have a high quantum yield for triplet formation, which is favorable for Type II initiation.

Reactivity of the Triplet State: The rate of hydrogen abstraction from the co-initiator is crucial. The electronic effects of the tert-butyl and methyl substituents will modulate this reactivity.

Oxygen Inhibition: Like most free-radical polymerizations, the process is susceptible to inhibition by oxygen, which can quench the triplet state of the initiator and scavenge radicals.

The efficiency would be experimentally determined using techniques like photo-differential scanning calorimetry (photo-DSC) to measure the rate of polymerization and final conversion of the monomer double bonds.

Role of Excited States in Photochemical Transformations

The photochemical behavior of ketones is largely dictated by the nature and reactivity of their electronically excited states. Upon absorption of a photon, a ketone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, several pathways are possible. One common process is intersystem crossing (ISC) to a lower-energy triplet state (T₁). For many benzophenone derivatives, this intersystem crossing is highly efficient and occurs on a picosecond timescale. bgsu.edumsu.edu

In the context of this compound, the presence of the ortho-methyl group introduces specific intramolecular photochemical pathways. The primary photochemical process for such ortho-alkylated benzophenones is the Norrish Type II reaction. wikipedia.orgyoutube.com This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In the case of this compound, the hydrogen atoms of the 2'-methyl group are in the γ-position relative to the carbonyl group.

The reaction proceeds through the formation of a 1,4-biradical intermediate. wikipedia.orgchemrxiv.org This biradical can then undergo one of two main secondary reactions: cleavage of the α,β-carbon-carbon bond to yield an enol and an alkene, or intramolecular cyclization to form a cyclobutanol (B46151) derivative, a process known as the Norrish-Yang reaction. wikipedia.orgchemrxiv.org

The propensity for the reaction to proceed via the singlet or triplet excited state can depend on the specific molecular structure and reaction conditions. chemrxiv.org While the initial excitation is to the singlet state, the rapid intersystem crossing to the triplet state often means that the subsequent chemistry originates from this T₁ state. bgsu.edumsu.edu The triplet state is generally longer-lived than the singlet state, providing more time for intramolecular hydrogen abstraction to occur. msu.edu

The following table summarizes the key excited states and their roles in the photochemistry of ortho-alkylated benzophenones:

| Excited State | Formation | Role in Photochemical Transformation | Subsequent Processes |

| Singlet (S₁) State | Direct absorption of a photon. | Can undergo intramolecular hydrogen abstraction, but often rapidly converts to the triplet state. bgsu.edumsu.edu | Intersystem crossing to T₁, fluorescence, or internal conversion. msu.edu |

| Triplet (T₁) State | Intersystem crossing from the S₁ state. | Often the primary reactive state for Norrish Type II reactions due to its longer lifetime. bgsu.edumsu.educhemrxiv.org | Intramolecular γ-hydrogen abstraction to form a 1,4-biradical. wikipedia.orgchemrxiv.org |

Kinetic Studies of Photochemical Reactions

Kinetic studies are crucial for elucidating the mechanisms of photochemical reactions by providing information on the rates of various steps. For reactions involving this compound, kinetic analysis would focus on the rates of excited state decay, biradical formation, and the subsequent product-forming steps.

Laser flash photolysis is a key technique used in these studies. By exciting the sample with a short laser pulse, the transient species, such as the excited triplet state and the 1,4-biradical, can be generated and their decay kinetics monitored over time.

For a related compound, 4-tert-butyl-4'-methoxydibenzoylmethane, kinetic data from nanosecond laser flash photolysis has been analyzed. nih.gov The decay kinetics were found to be complex, exhibiting both first-order and second-order components. nih.gov Such complex kinetics can arise from competing unimolecular and bimolecular decay pathways of the transient intermediates.

In the case of this compound, a simplified kinetic scheme for the Norrish Type II reaction from the triplet state can be represented as:

T₁ → Biradical (k_H) Biradical → Enol + Alkene (k_cleavage) Biradical → Cyclobutanol (k_cyclization) Biradical → Ground State Ketone (k_reverse)

Transient Absorption Spectroscopy for Intermediate Detection

Transient absorption spectroscopy is a powerful tool for directly observing the short-lived intermediates involved in photochemical reactions. In this technique, a sample is first excited by a "pump" laser pulse, and then the absorption of a "probe" light pulse is measured at various time delays after the initial excitation. This allows for the recording of the absorption spectra of transient species like excited states and radicals.

For benzophenone and its derivatives, the triplet excited state has a characteristic absorption spectrum that can be readily identified. bgsu.edu Following the decay of the triplet absorption, the growth and subsequent decay of the absorption corresponding to the 1,4-biradical intermediate could be monitored.

The spectral characteristics of the 1,4-biradical are key to confirming its presence. The biradical formed from ortho-methyl benzophenones is expected to have a structure with two radical centers, one on the oxygen of the hydroxyl group and the other on the benzylic carbon. The absorption spectrum of this species would be distinct from that of the parent ketone or the final products.

The table below outlines the expected transient species in the photochemical reaction of this compound and their detection by transient absorption spectroscopy.

| Transient Species | Expected Wavelength of Maximum Absorption (λ_max) | Lifetime |

| Triplet Excited State (T₁) | Similar to other benzophenone triplets (around 530 nm). bgsu.edu | Nanoseconds to microseconds, depending on the environment. |

| 1,4-Biradical | Specific to the biradical structure. | Nanoseconds to microseconds. |

By analyzing the time-resolved spectral data, the kinetics of the formation and decay of each intermediate can be determined, providing a detailed picture of the reaction mechanism. For example, the rate of decay of the triplet absorption should correlate with the rate of appearance of the biradical absorption, providing direct evidence for the hydrogen abstraction step.

Computational Chemistry and Molecular Modeling of 4 Tert Butyl 2 Methylbenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how 4-tert-butyl-2'-methylbenzophenone interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach is used to calculate the energies of electronic excited states. By simulating the absorption of light, TD-DFT can predict the molecule's UV-Visible spectrum. These calculations would identify the specific electronic transitions, such as n → π* and π → π* transitions associated with the carbonyl group and the aromatic rings, and their corresponding absorption wavelengths and intensities.

Semi-Empirical Methods (e.g., ZINDO)

Semi-empirical methods, such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap), offer a faster, albeit less accurate, alternative to DFT for calculating electronic spectra. researchgate.net ZINDO/S, in particular, is parameterized to reproduce experimental spectroscopic data and can be a useful tool for predicting the electronic transitions in large molecules like this compound. researchgate.net It simplifies some of the complex calculations involved in ab initio methods, making it computationally less expensive. researchgate.net

Electronic Structure and Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of a molecule is key to its reactivity. A crucial aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and potentially more reactive. For this compound, the HOMO would likely be located on the electron-rich phenyl rings, while the LUMO would be centered on the electron-withdrawing carbonyl group. DFT calculations would provide precise energy values for these orbitals and the resulting gap.

Prediction of Spectroscopic Properties and Excitation Energies

As mentioned, TD-DFT is a primary tool for predicting spectroscopic properties. The output of a TD-DFT calculation for this compound would be a list of excitation energies and their corresponding oscillator strengths. The excitation energy corresponds to the energy of light required to promote an electron to a higher energy level, and the oscillator strength relates to the probability of that transition occurring. This information allows for the theoretical construction of a UV-Vis spectrum, which can then be compared with experimental data to validate the computational model.

Conformational Analysis and Intramolecular Interactions

The presence of the rotatable single bonds in this compound means it can exist in various conformations. The tert-butyl and methyl groups introduce significant steric bulk, which will govern the preferred spatial arrangement of the phenyl rings. A conformational analysis, typically performed using molecular mechanics or DFT, would explore the potential energy surface of the molecule to identify the most stable conformers. This analysis would reveal the dihedral angles between the phenyl rings and the plane of the carbonyl group in the lowest energy structures. It would also highlight any non-covalent intramolecular interactions, such as van der Waals forces or C-H···O interactions, that contribute to the stability of these conformations.

Modeling of Solvent Effects on Photophysical Properties

There are no specific published studies that model the effect of different solvents on the photophysical properties, such as absorption and emission spectra, of this compound.

In general, for benzophenone (B1666685) derivatives, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict their electronic transitions. nih.gov The choice of solvent can significantly influence these properties through solvatochromic shifts. nih.gov Polar solvents, for instance, can stabilize the excited state differently than nonpolar solvents, leading to shifts in the absorption maxima. However, without specific computational data for this compound, a quantitative analysis is not possible.

Simulation of Reaction Mechanisms and Energy Profiles

Similarly, there is a lack of published research on the simulation of reaction mechanisms and the corresponding energy profiles for this compound.

Computational studies on the parent benzophenone molecule have explored its photochemical reaction pathways, such as intersystem crossing to the triplet state. acs.org For substituted benzophenones, the nature and position of the substituents are known to influence the efficiency of such processes and can open up new reaction channels. nih.gov For example, the presence of a methyl group on one of the phenyl rings could potentially lead to intramolecular hydrogen abstraction, a common reaction for ortho-alkylated benzophenones. However, without specific simulations, the preferred reaction pathways and the associated energy barriers for this compound remain undetermined.

Advanced Applications in Chemical Research Involving 4 Tert Butyl 2 Methylbenzophenone

Application as a Photoinitiator in Advanced Curing Systems

4-Tert-butyl-2'-methylbenzophenone belongs to the class of Type II photoinitiators, which are crucial components in ultraviolet (UV) curing systems for inks, coatings, and adhesives. polymerinnovationblog.com The fundamental mechanism involves the absorption of UV radiation, which excites the benzophenone (B1666685) molecule from its ground state to an excited triplet state. polymerinnovationblog.compolymerinnovationblog.com In this excited state, it initiates a chemical reaction by abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine or an alcohol. polymerinnovationblog.com This hydrogen abstraction process generates a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. Both of these free radical species are capable of initiating the polymerization of reactive monomers and oligomers, such as acrylates, leading to the rapid formation of a crosslinked, cured polymer network. polymerinnovationblog.comqinmuchem.com

The general mechanism for a benzophenone-type photoinitiator can be summarized as follows:

Absorption of UV Light: The benzophenone derivative absorbs a photon of UV light, promoting it to an excited singlet state, which then rapidly converts to a more stable triplet state through intersystem crossing. qinmuchem.com

Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from a hydrogen donor molecule (e.g., a tertiary amine). polymerinnovationblog.com

Radical Formation: This step results in the formation of two distinct radical species: a benzophenone-derived ketyl radical and a radical on the donor molecule. qinmuchem.com

Initiation of Polymerization: The newly formed radicals, particularly the one from the co-initiator, attack the double bonds of acrylate (B77674) or methacrylate (B99206) monomers, initiating the chain polymerization process that leads to curing. polymerinnovationblog.comqinmuchem.com

The substituents on the benzophenone rings, such as the tert-butyl and methyl groups in this compound, can influence the photoinitiator's properties. These groups can affect the molecule's absorption spectrum, solubility in the curing formulation, and the efficiency of the hydrogen abstraction process. researchgate.netrsc.org For instance, alkyl substituents can enhance solubility in nonpolar resins and modulate the electronic properties of the benzophenone core, potentially improving photoinitiation efficiency. researchgate.net

| Characteristic | Description | Reference |

|---|---|---|

| Initiation Type | Type II (Hydrogen Abstraction) | polymerinnovationblog.com |

| Required Component | Co-initiator (e.g., tertiary amine, alcohol) | polymerinnovationblog.com |

| Mechanism | Absorption of UV light followed by hydrogen abstraction to form free radicals. | qinmuchem.com |

| Primary Absorption Region | Typically UV-C region (~254 nm), though derivatives can absorb at longer wavelengths. | polymerinnovationblog.com |

| Effect of Substituents | Can modify absorption spectra, solubility, and initiation efficiency. | researchgate.net |

Role in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, making them promising for applications in gas storage, catalysis, and sensing. The synthesis of high-quality, crystalline imine-linked COFs often presents challenges. A key strategy to overcome these hurdles involves the use of substituted benzophenone imines.

In the synthesis of imine-linked COFs, polyfunctional amine monomers are reacted with aldehyde monomers. However, these amine monomers can sometimes be unstable or react too quickly, leading to amorphous, disordered materials instead of crystalline COFs. To address this, amine monomers can be "protected" by reacting them with a substituted benzophenone, such as this compound, to form a more stable benzophenone imine.

This protection strategy offers two significant advantages:

Enhanced Stability and Handling : Benzophenone imines are often more stable, soluble, and easier to purify compared to their corresponding free amine precursors.

Improved COF Quality : The use of these protected monomers can lead to the formation of COFs with higher crystallinity and greater porosity. The slow, controlled release of the amine during the COF-forming reaction is thought to facilitate the orderly growth of the crystalline framework.

The formation of the COF proceeds through a formal transimination reaction, where the benzophenone-protected amine monomer reacts with an aldehyde linker. Under the reaction conditions, the benzophenone is displaced, and the desired imine linkage of the COF is formed.

The substituents on the benzophenone used for protection play a critical role in the monomer stage, even though they are not incorporated into the final COF structure. Research has shown that a range of substituted benzophenone imines can be successfully employed in COF synthesis, yielding materials with high crystallinity and porosity. The substituents are cleaved off during the formal transimination process and are considered "innocent" to the final COF formation itself.

However, the nature of the substituents, like the tert-butyl and methyl groups on this compound, significantly influences the properties of the intermediate imine monomer. The bulky tert-butyl group can enhance the solubility and stability of the monomer. The electronic nature of the substituents also modulates the hydrolysis kinetics of the imine, which can be tailored to optimize the rate of COF formation. This ability to tune the monomer's properties by choosing appropriately substituted benzophenones makes previously inaccessible or synthetically complex COF monomers feasible.

Intermediary Role in the Synthesis of Complex Organic Molecules

Substituted benzophenones, including this compound, serve as important intermediates in the synthesis of more complex organic molecules. The benzophenone core provides a rigid and photochemically active scaffold that can be further elaborated. For example, related starting materials like 4-tert-butylphenol (B1678320) are used to synthesize larger, functional molecules. In one such synthesis, 4-tert-butylphenol is reacted with styrene (B11656) to produce 4-tert-butyl-2-(α-methylbenzyl)phenol, a specialized extractant. google.com In another example, 4-tert-butyl-2,6-diformylphenol is a precursor for synthesizing complex benzothiazole-based ligands that can form coordination complexes with transition metals like copper(II), nickel(II), and cobalt(II). nih.gov

Similarly, this compound can be a crucial building block for creating larger, multi-functional compounds. Its own synthesis can be achieved through methods like the Friedel-Crafts acylation of toluene (B28343) with 4-tert-butylbenzoyl chloride. mdpi.com Once formed, it can undergo further reactions, such as oxidation of the methyl group to a carboxylic acid, creating a bifunctional molecule with both a ketone and an acid group, as demonstrated with the oxidation of 4-methylbenzophenone (B132839). mdpi.com This versatility makes it a valuable intermediate for chemists designing complex molecular targets for materials science or medicinal chemistry.

| Starting Intermediate | Synthetic Target | Significance of Target | Reference |

|---|---|---|---|

| 4-tert-butylphenol | 4-tert-butyl-2-(α-methylbenzyl)phenol | Specialized extractant for rubidium and cesium. | google.com |

| 4-tert-butyl-2,6-diformylphenol | 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol ligand | Forms fluorescent coordination complexes with transition metals. | nih.gov |

| 4-methylbenzophenone | 4-Benzoylbenzoic acid | A bifunctional molecule used in further synthesis. | mdpi.com |

Exploration in Organic Transformations (e.g., C-C bond formation)

The benzophenone functional group is a powerful tool in organic transformations, particularly those involving radical intermediates for the formation of new carbon-carbon (C-C) bonds. Benzophenone can act as a photosensitizer that, upon UV irradiation, generates radicals through hydrogen atom transfer (HAT).

A notable example is in the Minisci-type reaction for the C-4 selective alkylation of pyridines. In this process, benzophenone plays a dual role. First, it acts as a HAT reagent, abstracting a hydrogen from a hydrocarbon feedstock (like cyclohexane) to generate a nucleophilic alkyl radical. Second, it serves as a mild terminal oxidant to facilitate the rearomatization of the pyridine (B92270) ring after the C-C bond has been formed. rsc.orgresearchgate.net The use of benzophenone enables the activation of even strong, non-activated C(sp³)–H bonds in various alkanes for coupling with pyridines. rsc.org

A highly attractive strategy in modern organic synthesis is the direct functionalization of unactivated C(sp³)–H bonds. The carboxylation of these bonds with carbon dioxide (CO₂) is a particularly valuable transformation. One advanced method to achieve this is through a visible-light-catalyzed remote C(sp³)–H carboxylation that relies on a 1,5-hydrogen atom transfer (HAT) mechanism.

In this type of transformation, an aryl radical is first generated photochemically. This radical is positioned within the molecule such that it can abstract a hydrogen atom from a C(sp³)–H bond at a remote position (typically the 5-position) through a six-membered ring transition state. This intramolecular 1,5-HAT process generates a new alkyl radical. This alkyl radical can then be reduced to a carbanion, which is a potent nucleophile. The nucleophilic carbanion subsequently attacks a molecule of CO₂, forming a new C-C bond and yielding a carboxylic acid.

The aryl ketone structure of this compound makes it an ideal scaffold for directing such reactions. The 2'-methyl group provides a C(sp³)–H bond that is perfectly positioned for a 1,5-HAT initiated by a radical generated on the ortho position of the other phenyl ring. This strategic placement allows the benzophenone core to facilitate the selective functionalization of its own methyl group, demonstrating its utility in complex intramolecular organic transformations.

Catalytic Functions (e.g., Photocatalysis)

Following a comprehensive review of available scientific literature, no specific research findings or data on the catalytic functions, including photocatalysis, of this compound were identified. The conducted searches across multiple chemical and scientific databases did not yield any studies detailing the use of this specific compound as a catalyst or photocatalyst.

While the broader class of benzophenone derivatives is known to exhibit photocatalytic properties in various chemical transformations, there is no publicly accessible information to suggest that this compound has been investigated for such applications. Research in the field of catalysis often focuses on related but structurally distinct molecules. For instance, studies have explored the catalytic activities of compounds like (4-tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone and bis(4-tert-butylphenyl)methanone. However, these findings are not directly applicable to this compound due to differences in their molecular structures.

Therefore, this section remains unwritten, pending future research into the potential catalytic capabilities of this compound.

Analytical Method Development and Validation for 4 Tert Butyl 2 Methylbenzophenone

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 4-Tert-butyl-2'-methylbenzophenone from complex mixtures, ensuring accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the purity and confirming the identity of this compound. The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern that serves as a chemical fingerprint.

In a typical GC-MS analysis, a capillary column such as a non-polar DB-5ms or a similar phase is used. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of impurities and the target analyte. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum is compared with reference spectra in a library for identification. For purity assessment, the peak area of this compound is compared to the total area of all detected peaks. The use of two different columns can enhance identification accuracy by providing different retention times. nih.govshimadzu.com

A general GC-MS method for the analysis of benzophenone (B1666685) derivatives could be adapted for this compound. For instance, a method used for analyzing benzophenone and 4-methylbenzophenone (B132839) in breakfast cereals involved ultrasonic extraction followed by GC-MS analysis, which could be a starting point for method development. nih.govrsc.org The use of a mobile GC-MS system has also been demonstrated for the detection of toxic compounds in environmental samples, highlighting the versatility of the technique. brjac.com.br

Table 1: Illustrative GC-MS Parameters for Analysis of Benzophenone Derivatives

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Mass Spectrometer | 5977A Mass Selective Detector or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280 °C |

| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Data Acquisition | Full Scan |

This table presents a general set of parameters and may require optimization for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC with a C18 or C8 column is commonly employed.

The development of an HPLC method involves selecting an appropriate column and mobile phase to achieve good separation. A typical mobile phase for benzophenone derivatives consists of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov For quantification, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The use of superficially porous particle (SPP) columns can lead to high-speed separations with good resolution. shimadzu.com

For example, a validated RP-HPLC method for the simultaneous determination of several preservatives, including parabens, utilized a C8 column with an isocratic mobile phase of acetonitrile, tetrahydrofuran (B95107), and water. nih.gov Another method for analyzing UV-absorbents in cosmetics employed a C18 column with a gradient elution of formic acid in water and acetonitrile. shimadzu.com Such methods provide a solid foundation for developing a specific HPLC protocol for this compound.

Table 2: Example HPLC Conditions for Analysis of Benzophenone-Related Compounds

| Parameter | Condition |

| HPLC System | Nexera™ LC system or equivalent |

| Column | Shim-pack Velox™ C18 (100 mm L. × 3.0 mm I.D., 2.7 μm) or similar |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 5 µL |

This table provides an example of HPLC conditions that would need to be adapted and optimized for this compound.

Spectroscopic Quantification Methods (e.g., UV, FTIR)

Spectroscopic methods offer rapid and non-destructive ways to quantify this compound, often in conjunction with chromatographic techniques.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is based on the absorption of ultraviolet or visible light by the analyte. A solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would exhibit a characteristic absorption spectrum. The wavelength of maximum absorbance (λmax) can be used for quantification by creating a calibration curve according to the Beer-Lambert law. While UV-Vis is a simple and cost-effective technique, its selectivity can be limited in complex mixtures. orientjchem.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present. The FTIR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O), C-H bonds of the tert-butyl and methyl groups, and the aromatic rings. nih.gov While primarily a qualitative tool for identification, FTIR can be used for quantification by measuring the intensity of a specific absorption band that is unique to the compound and free from interference. orientjchem.orggoogle.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., UPLC-HRMS)

For the analysis of this compound in complex matrices such as environmental samples or consumer products, more advanced hyphenated techniques are often necessary.

Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) combines the superior separation power of UPLC with the high mass accuracy and sensitivity of HRMS. ijpsjournal.comnih.govmdpi.com This allows for the confident identification and quantification of the target compound even at trace levels and in the presence of numerous other components. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information for confirmation. Methods have been developed for the analysis of various benzophenone derivatives in food and biological fluids using UHPLC-MS/MS. ijpsjournal.comnih.gov These approaches can be readily adapted for the analysis of this compound.

Method Validation for Reproducibility and Accuracy

Once an analytical method is developed, it must be validated to ensure its performance is reliable and suitable for its intended purpose. Method validation is a critical process that establishes the performance characteristics of a method and demonstrates its accuracy, precision, and reproducibility. Key validation parameters, as often stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include: nih.govorientjchem.orgnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.